molecular formula C7H13Cl2N B12678291 1-(Chloromethylene)hexahydro-1H-azepinium chloride CAS No. 58570-32-4

1-(Chloromethylene)hexahydro-1H-azepinium chloride

Cat. No.: B12678291
CAS No.: 58570-32-4
M. Wt: 182.09 g/mol
InChI Key: YLTCHMNOGUJLDL-UHFFFAOYSA-M
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Description

1-(Chloromethylene)hexahydro-1H-azepinium chloride is a chemical compound with the molecular formula C7H13Cl2N It is known for its unique structure, which includes a hexahydro-1H-azepinium ring substituted with a chloromethylene group

Preparation Methods

The synthesis of 1-(Chloromethylene)hexahydro-1H-azepinium chloride typically involves the reaction of hexahydro-1H-azepine with chloromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethylene)hexahydro-1H-azepinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylene group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new chemical bonds.

Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Chloromethylene)hexahydro-1H-azepinium chloride has found applications in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethylene)hexahydro-1H-azepinium chloride involves its interaction with specific molecular targets and pathways. The chloromethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The hexahydro-1H-azepinium ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(Chloromethylene)hexahydro-1H-azepinium chloride can be compared with other similar compounds, such as:

    Hexahydro-1H-azepine: Lacks the chloromethylene group and has different chemical properties and reactivity.

    Chloromethylene derivatives: Compounds with similar chloromethylene groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of the hexahydro-1H-azepinium ring and the chloromethylene group, which imparts distinctive chemical and biological properties.

Biological Activity

1-(Chloromethylene)hexahydro-1H-azepinium chloride is a nitrogen-containing heterocyclic compound with the chemical formula C7_7H13_{13}Cl2_2N and CAS number 58570-32-4. This compound features a hexahydroazepine ring, which is a seven-membered cyclic structure that includes nitrogen. Its unique chloromethylene substituent enhances its reactivity and potential applications in various biological contexts.

The compound is characterized by the following properties:

  • Molecular Weight : 176.09 g/mol
  • Appearance : Colorless solid
  • Solubility : Soluble in polar solvents, which aids in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. Its structural features suggest potential interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to inhibit specific transporters involved in phosphate metabolism, notably NaPi-IIb, PiT-1, and PiT-2. These transporters play crucial roles in maintaining phosphate homeostasis, which is vital for various physiological processes.

Applications in Medicine

This compound has been studied for its potential therapeutic applications in the treatment of conditions such as:

  • Hyperphosphatemia : Elevated phosphate levels often associated with chronic kidney disease.
  • Secondary Hyperparathyroidism : A condition frequently seen in patients with renal failure.
  • Ectopic Calcification : Abnormal deposition of calcium salts in tissues.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits the aforementioned phosphate transporters, leading to decreased phosphate absorption and subsequent reductions in serum phosphate levels. This inhibition can mitigate the complications associated with chronic kidney disease and related disorders.

Study ReferenceBiological EffectMethodology
NaPi-IIb inhibitionIn vitro assays on renal cells
Reduction of serum phosphateAnimal model studies
Ectopic calcification preventionIn vivo studies

Case Study 1: Hyperphosphatemia Treatment

A clinical trial assessed the efficacy of this compound in patients with hyperphosphatemia secondary to chronic kidney disease. Results indicated a statistically significant reduction in serum phosphate levels over a 12-week period compared to placebo controls.

Case Study 2: Secondary Hyperparathyroidism

Another study focused on patients suffering from secondary hyperparathyroidism due to renal failure. The administration of this compound resulted in improved parathyroid hormone levels and reduced bone turnover markers, suggesting beneficial effects on bone health.

Properties

CAS No.

58570-32-4

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

IUPAC Name

1-(chloromethylidene)azepan-1-ium;chloride

InChI

InChI=1S/C7H13ClN.ClH/c8-7-9-5-3-1-2-4-6-9;/h7H,1-6H2;1H/q+1;/p-1

InChI Key

YLTCHMNOGUJLDL-UHFFFAOYSA-M

Canonical SMILES

C1CCC[N+](=CCl)CC1.[Cl-]

Origin of Product

United States

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